molecular formula C6H13NO B14021126 (2R,3R)-2-Methylpiperidin-3-OL

(2R,3R)-2-Methylpiperidin-3-OL

Katalognummer: B14021126
Molekulargewicht: 115.17 g/mol
InChI-Schlüssel: YAMQDSQNPDUGGS-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3R)-2-Methylpiperidin-3-OL is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two stereocenters, making it an optically active molecule. Its unique structure allows it to participate in a variety of chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Methylpiperidin-3-OL can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using chiral catalysts or reagents. For instance, the reduction of 2-methyl-3-piperidone using a chiral reducing agent can yield this compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. Microorganisms such as engineered strains of Bacillus licheniformis have been utilized to produce this compound through fermentation processes . These methods are advantageous as they offer high yields and are environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3R)-2-Methylpiperidin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, amines, and halogenated derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

(2R,3R)-2-Methylpiperidin-3-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R,3R)-2-Methylpiperidin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R,3R)-2-Methylpiperidin-3-OL is unique due to its specific structure and the presence of a piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .

Eigenschaften

Molekularformel

C6H13NO

Molekulargewicht

115.17 g/mol

IUPAC-Name

(2R,3R)-2-methylpiperidin-3-ol

InChI

InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI-Schlüssel

YAMQDSQNPDUGGS-PHDIDXHHSA-N

Isomerische SMILES

C[C@@H]1[C@@H](CCCN1)O

Kanonische SMILES

CC1C(CCCN1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.